Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate
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Description
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . This reaction is known as esterification . Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) where R and R’ can be any alkyl or aryl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This hydrolysis under basic conditions is known as saponification and is used to make soap . Esters can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can vary widely and depend on their structure. They are generally colorless, volatile liquids with pleasant odors .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[benzyl(methyl)carbamothioyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-22-17(21)15-11-7-8-12-16(15)19-18(23)20(2)13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOVTJSCZHYTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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